

(Dichloromethyl)cyclohexane IUPAC name and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Dichloromethyl)cyclohexane

Cat. No.: B15211015

[Get Quote](#)

Technical Guide: (Dichloromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dichloromethyl)cyclohexane is a halogenated aliphatic cyclic hydrocarbon. Its chemical structure, featuring a dichloromethyl group attached to a cyclohexane ring, makes it a potential building block in organic synthesis. The presence of the gem-dinal C-Cl bond offers a site for various chemical transformations, making it a compound of interest for creating diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic approach, predicted spectral data, and potential applications in the context of drug discovery and development.

Chemical Identity and Properties

Identifier	Value
IUPAC Name	dichloromethylcyclohexane
CAS Number	24099-71-6
Molecular Formula	C ₇ H ₁₂ Cl ₂
Molecular Weight	167.08 g/mol
Canonical SMILES	C1CCC(CC1)C(Cl)Cl
InChI Key	WUIZXVIJYDEKPU-UHFFFAOYSA-N

Table 1: Chemical Identifiers for **(Dichloromethyl)cyclohexane**

Property	Value (Predicted/Estimated)
Boiling Point	~190-200 °C (Predicted)
Density	~1.1 g/cm ³ (Predicted)
Appearance	Colorless liquid (Expected)
Solubility	Insoluble in water; Soluble in organic solvents

Table 2: Physicochemical Properties of **(Dichloromethyl)cyclohexane**

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **(Dichloromethyl)cyclohexane** is not readily available in the literature, a plausible method is the free-radical chlorination of methylcyclohexane. This method is generally applicable for the halogenation of alkanes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reaction:

Methylcyclohexane + 2 Cl₂ --(UV light or heat)--> **(Dichloromethyl)cyclohexane** + 2 HCl

Experimental Procedure (General):

- **Reaction Setup:** A reaction vessel equipped with a reflux condenser, a gas inlet, a thermometer, and a magnetic stirrer is charged with methylcyclohexane. The apparatus should be placed in a well-ventilated fume hood.
- **Initiation:** The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the free-radical chain reaction.
- **Chlorination:** Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled.
- **Monitoring:** The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the formation of mono-, di-, and polychlorinated products.
- **Work-up:** Once the desired level of dichlorination is achieved, the reaction is stopped by discontinuing the chlorine gas flow and turning off the heat/UV source. The reaction mixture is cooled to room temperature and washed with an aqueous solution of sodium bicarbonate to neutralize any residual HCl, followed by washing with water.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude product, which will be a mixture of chlorinated cyclohexanes, is then purified by fractional distillation to isolate **(Dichloromethyl)cyclohexane**.

Spectroscopic Data (Predicted)

^1H NMR Spectroscopy

The ^1H NMR spectrum of **(Dichloromethyl)cyclohexane** is predicted to show a complex pattern due to the various protons on the cyclohexane ring and the single proton on the dichloromethyl group.

- $\sim 5.8\text{--}6.2$ ppm (t, 1H): This downfield triplet is expected for the proton of the $-\text{CHCl}_2$ group, shifted downfield due to the deshielding effect of the two chlorine atoms.
- $\sim 1.0\text{--}2.2$ ppm (m, 11H): A complex series of multiplets for the eleven protons on the cyclohexane ring.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum is predicted to show five distinct signals, assuming chair conformation and depending on the symmetry.

- ~80-90 ppm: The carbon of the $-\text{CHCl}_2$ group, significantly shifted downfield by the two chlorine atoms.
- ~25-45 ppm: Four signals corresponding to the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H and C-Cl stretching and bending vibrations.

- 2850-2950 cm^{-1} (strong): C-H stretching vibrations of the cyclohexane ring.[\[5\]](#)
- 1440-1480 cm^{-1} (medium): C-H bending (scissoring) vibrations of the $-\text{CH}_2-$ groups.[\[5\]](#)
- 700-800 cm^{-1} (strong): C-Cl stretching vibrations, characteristic of chloroalkanes.[\[6\]](#)

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for chlorinated alkanes.

- Molecular Ion (M^+): A cluster of peaks around m/z 166, 168, and 170, corresponding to the different isotopes of chlorine (^{35}Cl and ^{37}Cl). The relative intensities of these peaks will be indicative of the presence of two chlorine atoms.
- Fragmentation: Common fragmentation pathways would involve the loss of HCl ($\text{M}-36$), a chlorine radical ($\text{M}-35/37$), and cleavage of the cyclohexane ring.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Reactivity and Potential Applications

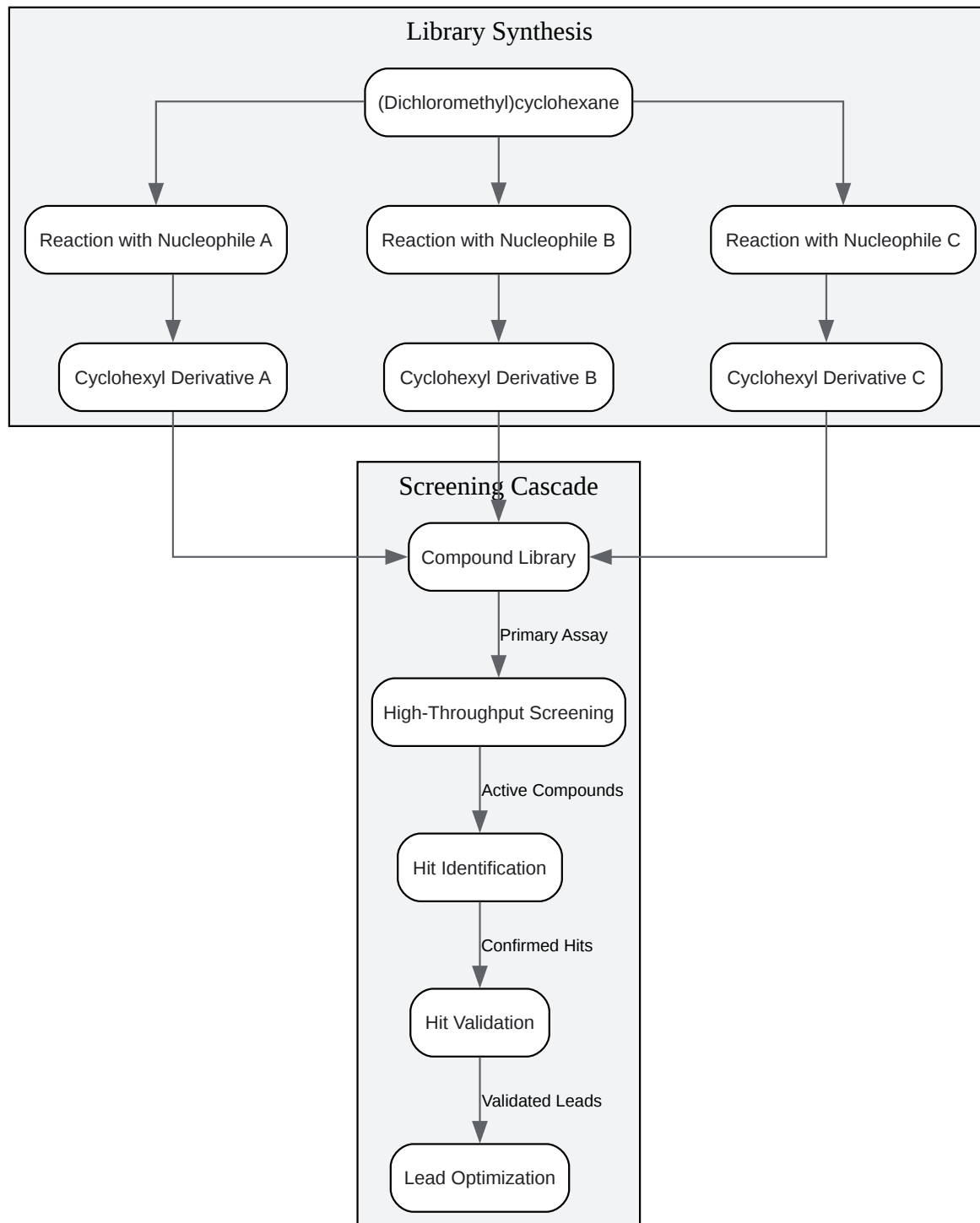
The gem-dichloro moiety in **(Dichloromethyl)cyclohexane** is the primary site of reactivity. This functional group can undergo various transformations, making the compound a potentially useful intermediate in organic synthesis.

- **Hydrolysis:** Under appropriate conditions, the gem-dichloro group can be hydrolyzed to form an aldehyde (cyclohexanecarboxaldehyde).
- **Nucleophilic Substitution:** The chlorine atoms can be displaced by various nucleophiles, although this may require forcing conditions.
- **Reductive Dehalogenation:** The C-Cl bonds can be reduced to C-H bonds using reducing agents.

In the context of drug discovery, gem-dihalogenated compounds can serve as precursors to introduce other functional groups or as bioisosteres for carbonyl groups. The lipophilicity of the cyclohexane ring combined with the reactive dichloromethyl group could be leveraged in the design of novel bioactive molecules.

Hypothetical Drug Discovery Workflow

Given the nature of **(Dichloromethyl)cyclohexane** as a potential synthetic building block, a logical application in a drug discovery setting would be its use in the generation of a library of diverse compounds for screening.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. matrix.edu.au [matrix.edu.au]
- 6. seab.gov.sg [seab.gov.sg]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- To cite this document: BenchChem. [(Dichloromethyl)cyclohexane IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15211015#dichloromethyl-cyclohexane-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com